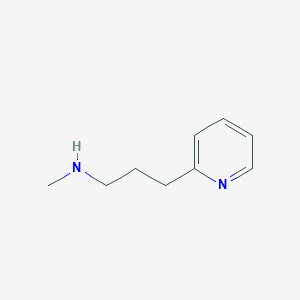
N-甲基-3-(吡啶-2-基)丙烷-1-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl-3-(pyridin-2-yl)propan-1-amine is an organic compound that belongs to the class of amines It features a pyridine ring attached to a propan-1-amine chain, with a methyl group on the nitrogen atom
科学研究应用
N-Methyl-3-(pyridin-2-yl)propan-1-amine has several scientific research applications:
作用机制
Mode of Action
It is likely that the compound interacts with its targets through a variety of mechanisms, potentially including binding to receptors or enzymes, altering cellular processes, or disrupting biochemical pathways .
Biochemical Pathways
Given the compound’s structure and potential targets, it may be involved in a variety of pathways related to cellular signaling, metabolism, or other cellular processes .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability and overall effectiveness .
Result of Action
Given its potential targets and modes of action, it may have a variety of effects at the molecular and cellular levels .
Action Environment
The action of N-Methyl-3-(pyridin-2-yl)propan-1-amine can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other compounds. These factors can affect the compound’s stability, efficacy, and overall action .
准备方法
Synthetic Routes and Reaction Conditions
N-Methyl-3-(pyridin-2-yl)propan-1-amine can be synthesized through several methods. One common approach involves the reaction of 2-bromopyridine with 3-aminopropylamine in the presence of a base such as sodium hydride. The reaction typically occurs in a solvent like toluene under reflux conditions . Another method involves the reductive amination of 3-(pyridin-2-yl)propanal with methylamine using a reducing agent like sodium cyanoborohydride .
Industrial Production Methods
Industrial production of N-Methyl-3-(pyridin-2-yl)propan-1-amine often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Continuous flow reactors and automated synthesis platforms are sometimes employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
N-Methyl-3-(pyridin-2-yl)propan-1-amine undergoes various chemical reactions, including:
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in an inert solvent.
Substitution: Halogenating agents like bromine or nitrating agents like nitric acid.
Major Products Formed
Oxidation: N-methyl-3-(pyridin-2-yl)propan-1-one.
Reduction: Various N-methyl-3-(pyridin-2-yl)propan-1-amine derivatives.
Substitution: Halogenated or nitrated pyridine derivatives.
相似化合物的比较
N-Methyl-3-(pyridin-2-yl)propan-1-amine can be compared with other similar compounds, such as:
N-Methyl-3-(pyridin-3-yl)propan-1-amine: Similar structure but with the pyridine ring attached at the 3-position.
N-Methyl-3-(pyridin-4-yl)propan-1-amine: Pyridine ring attached at the 4-position.
N-Methyl-3-(pyridin-2-yl)butan-1-amine: Similar structure but with an additional carbon in the propan-1-amine chain.
These compounds share similar chemical properties but may exhibit different biological activities and reactivity due to the position of the pyridine ring or the length of the carbon chain .
生物活性
N-Methyl-3-(pyridin-2-yl)propan-1-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, pharmacological properties, and applications in various fields, supported by data tables and relevant research findings.
Chemical Structure and Properties
N-Methyl-3-(pyridin-2-yl)propan-1-amine features a pyridine ring, which is known for its role in various biological interactions. The compound can be synthesized through several methods, including oxidation, reduction, and electrophilic substitution reactions involving the pyridine moiety.
The biological activity of N-Methyl-3-(pyridin-2-yl)propan-1-amine is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. The compound may modulate biochemical pathways involved in cellular signaling and metabolism.
Key Mechanisms Include:
- Receptor Binding : The compound likely interacts with neurotransmitter receptors, potentially influencing neurological functions.
- Enzyme Modulation : It may act as an inhibitor or activator of enzymes involved in critical metabolic pathways.
Pharmacokinetics
Pharmacokinetic studies indicate that the compound's bioavailability is influenced by its chemical structure. Factors such as solubility, permeability, and stability play crucial roles in determining its effectiveness as a therapeutic agent.
Biological Activities
Research has highlighted several biological activities associated with N-Methyl-3-(pyridin-2-yl)propan-1-amine:
1. Neuroprotective Effects
Studies suggest that compounds similar to N-Methyl-3-(pyridin-2-yl)propan-1-amine may inhibit neuronal nitric oxide synthase (nNOS), which is implicated in neurodegenerative disorders. Inhibition of nNOS can lead to reduced levels of nitric oxide (NO), potentially providing neuroprotective benefits .
2. Antimicrobial Activity
Preliminary investigations have indicated that the compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains .
Table 1: Summary of Biological Activities
Case Study 1: Neuroprotective Potential
In a study examining the effects of nNOS inhibitors on neurodegenerative models, compounds structurally related to N-Methyl-3-(pyridin-2-yl)propan-1-amine demonstrated significant reductions in neuronal cell death under hypoxic conditions. These findings support the hypothesis that modulation of NO synthesis can confer protective effects against neurodegeneration .
Case Study 2: Antimicrobial Efficacy
A recent investigation into the antimicrobial properties of N-Methyl-3-(pyridin-2-yl)propan-1-amine revealed its effectiveness against Chlamydia species. The study highlighted the compound's selective action and potential as a lead for developing new antibiotics .
属性
IUPAC Name |
N-methyl-3-pyridin-2-ylpropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-10-7-4-6-9-5-2-3-8-11-9/h2-3,5,8,10H,4,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJIJZMRJLJLWGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC1=CC=CC=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














